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Compound of Interest

Compound Name:
3-(Aminomethyl)-5-methylphenol

hydrochloride

CAS No.: 2089334-16-5

Cat. No.: B2956117

Get Quote

Executive Summary
3-(Aminomethyl)-5-methylphenol hydrochloride is a critical bifunctional intermediate often

employed in the synthesis of muscarinic receptor antagonists and other neurological

therapeutics.[1] Its structure—comprising a phenolic hydroxyl, a benzylamine moiety, and a

lipophilic methyl group—creates a complex solubility landscape governed by pH, ionic strength,

and solvent polarity.

This guide addresses the scarcity of public quantitative data for this specific salt by

synthesizing physicochemical principles with field-proven process development strategies. It

provides a predicted solubility landscape, validated experimental protocols for solubility

determination, and strategic purification workflows.

Chemical Profile & Physicochemical Basis[1][2][3]
[4][5]
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Understanding the solubility of this compound requires analyzing its structural components and

their interaction with solvent systems.[2]

Compound Name: 3-(Aminomethyl)-5-methylphenol hydrochloride[1]

Free Base CAS: 76619-89-1[1]

Salt CAS: Not widely indexed (often prepared in situ or custom synthesized).

Molecular Formula: C₈H₁₁NO[1]·HCl

Molecular Weight: ~173.64 g/mol (Salt)

Mechanistic Solubility Drivers
Ionic Lattice (HCl Salt): The hydrochloride form exists as an ionic lattice. Dissolution requires

a solvent with a high dielectric constant (

) to overcome lattice energy and stabilize the resulting ions (

and

).

H-Bonding Potential: The phenolic -OH and the ammonium -NH₃⁺ groups act as strong

hydrogen bond donors, facilitating solubility in protic solvents like water and lower alcohols.

[1]

Lipophilic Modulation: The 5-methyl group and the benzene ring introduce a hydrophobic

character, reducing solubility in purely aqueous media compared to non-methylated analogs,

but enhancing compatibility with organic co-solvents (e.g., ethanol, isopropanol).

Solubility Landscape: Predicted & Empirical Data
The following data is synthesized from structural analogs (e.g., 3-hydroxybenzylamine HCl) and

standard process chemistry behavior for phenol-amine salts.

Table 1: Solubility Profile in Key Solvent Classes
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Solvent Class Specific Solvent Solubility Rating Process Utility

Polar Protic

(Aqueous)
Water (pH < 7)

Very High (>100

mg/mL)

Primary dissolution;

reaction medium.[1]

Polar Protic (Alcohol) Methanol High (>50 mg/mL)
Recrystallization

solvent; transfers.

Ethanol
Moderate (10-30

mg/mL)

Antisovlent or cooling

crystallization.[1]

Isopropanol (IPA) Low (<5 mg/mL)
Key Antisolvent for

maximizing yield.

Polar Aprotic DMSO High (>50 mg/mL)
Screening; biological

assays.

DMF High (>40 mg/mL)
Reaction solvent (e.g.,

nucleophilic sub).

Acetonitrile Very Low (<1 mg/mL)
Slurry wash to remove

impurities.

Non-Polar Toluene / Hexane Insoluble
Impurity rejection

(washing).

Chlorinated Dichloromethane Insoluble
Extraction of non-

polar byproducts.

Critical Insight: The solubility differential between Methanol (High) and Isopropanol (Low) is the

"sweet spot" for purification. A common protocol involves dissolving the crude salt in hot

methanol and slowly adding isopropanol to induce crystallization.

Thermodynamic vs. Kinetic Factors
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In drug development, distinguishing between kinetic (metastable) and thermodynamic

(equilibrium) solubility is vital.

Kinetic Solubility: Often observed during rapid precipitation or "crashing out" with

antisolvents. This can trap impurities and amorphous forms.

Thermodynamic Solubility: The concentration of the solute in equilibrium with the crystalline

solid. This is the target for stable formulation and robust crystallization processes.

Visualization: Dissolution Mechanism
The following diagram illustrates the competing interactions determining solubility.
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Caption: Thermodynamic cycle of dissolution showing the energy barrier (lattice energy)

overcome by solvation enthalpy (H-bonding and Ion-Dipole interactions).

Experimental Protocols
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Since literature values are sparse, you must validate solubility internally. Do not rely on visual

estimation.

Protocol A: Equilibrium Solubility (Shake-Flask Method)
Purpose: To determine the thermodynamic solubility limit at a specific temperature (e.g., 25°C).

[2]

Preparation: Weigh ~100 mg of 3-(Aminomethyl)-5-methylphenol HCl into a 4 mL glass vial.

Solvent Addition: Add 1.0 mL of the target solvent.

Saturation: If the solid dissolves completely, add more solid until a suspension persists

(undissolved solid is visible).

Equilibration: Cap the vial and place it in an orbital shaker/incubator at 25°C for 24 hours.

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing at

elevated temperatures).

Quantification: Analyze the filtrate via HPLC (see below) or gravimetric analysis (evaporate

solvent and weigh residue).

Protocol B: HPLC Quantification Method
Purpose: Precise concentration measurement in the presence of impurities.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 275 nm (Phenolic absorption).

Flow Rate: 1.0 mL/min.[3]
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Application: Purification & Salt Break Strategy
The solubility profile dictates the purification strategy. The "Salt Break" is a critical operation to

switch between the water-soluble HCl salt and the organic-soluble (or insoluble zwitterionic)

free base.

Workflow: pH-Switch Purification
This method exploits the amphoteric nature of the molecule.

Dissolution: Dissolve crude HCl salt in minimal Water (pH < 2).

Filtration: Filter out non-polar mechanical impurities.

Neutralization: Slowly adjust pH to the Isoelectric Point (pI ~9.5-10) using NaOH or

Ammonia.

Mechanism:[1][4] At pI, the net charge is zero (Zwitterion). Water solubility drops

drastically.

Isolation: The free base precipitates. Filter and wash with cold water.[3]

Re-salting (Optional): Redissolve wet cake in Methanol, add 1.1 eq HCl, and add

Isopropanol to crystallize the pure HCl salt.

Visualization: Solubility Determination Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3824658.htm
https://lab.solstice.com/?orderdirect=true
https://pdf.benchchem.com/2587/An_In_depth_Technical_Guide_to_3_Aminomethyl_phenol_Chemical_Properties_Structure_and_Biological_Context.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956117?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Phase

Start: Crude Sample

Select Solvent System
(Based on Table 1)

Add Solvent to Excess Solid

Agitate 24h @ 25°C

Filter Supernatant
(0.45 µm)

Quantify Concentration
(HPLC / Gravimetric)

Is Solubility Sufficient?

Proceed to Process Design

Yes

Test Co-Solvent / pH Adj.

No

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2956117/docs?utm_src=pdf-body-img#solubility-profile-process-development-guide-3-aminomethyl-5-methylphenol-hydrochloride-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956117?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Step-by-step decision tree for determining and validating solubility data for process

scale-up.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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